5-(Trimethylgermyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethylgermyl)furan-2-carboxylic acid is an organogermanium compound featuring a furan ring substituted with a trimethylgermyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 5-(Trimethylgermyl)furan-2-carboxylic acid typically involves the introduction of the trimethylgermyl group to a furan ring followed by carboxylation. One common method includes the reaction of furan with trimethylgermanium chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but optimized for larger scale and higher yields.
Analyse Chemischer Reaktionen
5-(Trimethylgermyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The trimethylgermyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Trimethylgermyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.
Biology: Research is ongoing into its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-(Trimethylgermyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The trimethylgermyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The furan ring and carboxylic acid group can interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Trimethylgermyl)furan-2-carboxylic acid include:
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups, used in polymer synthesis.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group, used in various chemical applications.
5-(Chloromethyl)furan-2-carboxylic acid: A furan derivative with a chloromethyl group, used as an intermediate in organic synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Eigenschaften
CAS-Nummer |
90260-95-0 |
---|---|
Molekularformel |
C8H12GeO3 |
Molekulargewicht |
228.81 g/mol |
IUPAC-Name |
5-trimethylgermylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H12GeO3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) |
InChI-Schlüssel |
UKIDXDJEKABQQN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C1=CC=C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.